molecular formula C20H18N4O B4225557 2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4225557
M. Wt: 330.4 g/mol
InChI Key: QHLYVJAJXDHDGX-UHFFFAOYSA-N
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Description

2-Amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a polyheterocyclic compound featuring a quinazolinone core substituted with amino, phenyl, and phenylamino groups. Its structure combines a dihydroquinazolin-5(6H)-one scaffold with aromatic and amino functionalities, making it a promising candidate for pharmacological investigations, particularly in kinase and monoamine oxidase (MAO) inhibition . The compound’s synthesis typically involves multicomponent reactions under ultrasound-mediated or conventional heating conditions, as seen in related analogs .

Properties

IUPAC Name

2-amino-4-anilino-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c21-20-23-16-11-14(13-7-3-1-4-8-13)12-17(25)18(16)19(24-20)22-15-9-5-2-6-10-15/h1-10,14H,11-12H2,(H3,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLYVJAJXDHDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N=C(N=C2NC3=CC=CC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of anthranilic acid derivatives with aniline derivatives under specific conditions. Common reagents used in the synthesis include:

  • Anthranilic acid
  • Aniline
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

The reaction conditions often involve heating the mixture to facilitate the condensation reaction, followed by purification steps such as recrystallization.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

  • Oxidation : Conversion to quinazolinone derivatives with different oxidation states.
  • Reduction : Reduction of the quinazolinone ring to form dihydroquinazolinone derivatives.
  • Substitution : Introduction of different substituents on the aromatic rings or the quinazolinone core.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Substitution reagents : Halogenating agents, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce various substituents on the aromatic rings.

Scientific Research Applications

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
  • Medicine : Investigated as a potential drug candidate for various diseases.
  • Industry : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The quinazolinone scaffold is highly versatile, with substitutions at positions 2, 4, 7, and 8 significantly altering biological activity and physicochemical properties. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one 2-NH₂, 4-PhNH, 7-Ph C₂₁H₁₉N₅O 357.41 Kinase/MAO inhibition (hypothetical)
(7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 2-NH₂, 4-CH₃, 7-Ph (stereospecific) C₁₅H₁₅N₃O 253.30 Chiral intermediate; stereochemistry impacts target binding
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone 7-F-Ph, 2-(3-MePhNH) C₂₁H₁₈FN₃O 347.39 Enhanced lipophilicity (fluorine substitution)
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one 2,4-NH₂, 7-(5-Me-furyl) C₁₃H₁₄N₄O₂ 258.28 Lab chemical; acute toxicity (H302, H315)
2-Amino-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one 2-NH₂, 7-CF₂H C₉H₉F₂N₃O 213.18 High purity (97%); potential CNS activity
Kinase and MAO Inhibition
  • For example, analogs with phenylamino groups (e.g., 2-[(3-methylphenyl)amino]) show submicromolar Ki values for MAO-B and selectivity indices >10 .
  • Fluorinated Analogs : The introduction of fluorine (e.g., 7-(4-fluorophenyl)) enhances blood-brain barrier penetration, critical for neurodegenerative disease (ND) therapeutics .
  • Toxicity Considerations: Compounds like 2,4-diamino-7-(5-methyl-2-furyl) derivatives exhibit acute oral toxicity (Category 4) and skin irritation, limiting therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-amino-7-phenyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

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